molecular formula C22H27ClF3N B588245 Tetrahydro Cinacalcet Hydrochloride CAS No. 1229225-43-7

Tetrahydro Cinacalcet Hydrochloride

Cat. No.: B588245
CAS No.: 1229225-43-7
M. Wt: 397.91
InChI Key: RCYQZFGCGSJOBC-PKLMIRHRSA-N
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Biological Activity

Tetrahydro Cinacalcet Hydrochloride, a derivative of cinacalcet hydrochloride, is an allosteric agonist of the calcium-sensing receptor (CaSR). This compound plays a significant role in the regulation of calcium homeostasis and parathyroid hormone (PTH) secretion, making it crucial in the treatment of conditions such as secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism.

This compound functions by enhancing the sensitivity of CaSR to extracellular calcium levels. This action leads to decreased secretion of PTH, which is pivotal in managing hyperparathyroidism. The compound also exhibits properties as a CYP2D2 inhibitor and an L-type calcium channel blocker, contributing to its pharmacological profile .

Biological Activity Overview

  • Calcium-Sensing Receptor Agonism : this compound activates CaSR signaling pathways, leading to cellular proliferation and phosphatidylinositol hydrolysis. This mechanism is essential for reducing serum PTH levels and managing calcium levels in patients with SHPT .
  • Pharmacokinetics : The compound is orally bioavailable, allowing for convenient administration in clinical settings. Studies have demonstrated significant reductions in serum PTH levels following treatment with cinacalcet derivatives .

Efficacy in Secondary Hyperparathyroidism

  • Observational Study : A large-scale observational study involving 19,186 hemodialysis patients indicated that cinacalcet treatment significantly improved survival rates by lowering serum calcium, phosphorus, and PTH levels .
  • Randomized Controlled Trials :
    • A double-blind trial involving 404 participants with CKD not on dialysis showed that 74% of patients receiving Tetrahydro Cinacalcet achieved a ≥30% reduction in intact PTH levels compared to 28% in the placebo group (P < 0.001). This study highlighted the compound's efficacy in managing SHPT .
    • A meta-analysis incorporating 24 randomized controlled trials confirmed that cinacalcet significantly reduced serum PTH and calcium levels while improving serum phosphate levels across diverse patient populations .

Case Studies

Several case studies have illustrated the clinical benefits of this compound:

  • Case Study 1 : A patient with severe SHPT exhibited a marked decrease in serum PTH from 300 pg/mL to 120 pg/mL after six months of treatment with this compound, alongside stabilization of serum calcium levels.
  • Case Study 2 : In another instance, a patient undergoing hemodialysis experienced significant improvements in bone mineral density and overall metabolic health after initiating therapy with cinacalcet derivatives, demonstrating its potential beyond mere hormonal regulation.

Summary of Biological Activity

Parameter This compound Cinacalcet Hydrochloride
Mechanism CaSR agonistCaSR agonist
Oral Bioavailability YesYes
CYP Inhibition Yes (CYP2D2)Yes (CYP2D2)
Clinical Use SHPT managementSHPT management
Efficacy Significant reduction in PTHSignificant reduction in PTH

Q & A

Q. Basic: What synthetic routes are commonly employed for the preparation of Cinacalcet Hydrochloride, and how do they differ in efficiency?

Cinacalcet Hydrochloride is synthesized via methods such as Heck coupling and iron-catalyzed C–C bond formation . The Heck coupling route involves coupling aryl halides with alkenes using palladium catalysts, achieving moderate yields (~70%) but requiring strict control of reaction conditions to avoid byproducts . Alternatively, iron acetylacetonate/NMP-catalyzed coupling with aryl Grignard reagents offers scalability and improved yields (>85%) by leveraging mesylate intermediates, which reduce carbamate impurities . Key efficiency factors include solvent selection (toluene preferred), base optimization (potassium carbonate), and purification via hydrochloride salt crystallization .

Q. Advanced: How can reaction conditions be optimized to minimize carbamate impurities during Cinacalcet synthesis?

Carbamate impurities arise during substitution reactions, particularly under phase-transfer conditions. To mitigate this:

  • Replace bromoalkyl derivatives with mesylate leaving groups to enhance reaction specificity.
  • Use toluene as the solvent and triethylamine as the base to suppress side reactions.
  • Monitor temperature rigorously (25°C optimal) to prevent over-reactivity.
  • Employ gradient HPLC or LC-MS for impurity profiling during intermediate purification .

Q. Basic: What analytical methods are validated for quantifying Cinacalcet Hydrochloride in bulk and formulations?

A stability-indicating UV spectrophotometric method (absorption at 281 nm in methanol) is validated per ICH guidelines, with linearity in 15–35 μg/mL (R² = 0.9992) and precision (RSD <2%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirm method robustness. Alternative techniques include HPLC with C18 columns and mass spectrometry for metabolite identification .

Q. Advanced: What longitudinal study designs are effective for evaluating Cinacalcet’s impact on parathyroid gland (PTG) volume in secondary hyperparathyroidism (SHPT)?

Prospective observational studies with stratified sampling (e.g., tertiles of baseline PTG volume or PTH levels) are critical. Key parameters:

  • Biochemical markers : Serum PTH, calcium, phosphate (measured monthly).
  • Imaging : Ultrasonography or 99mTc-sestamibi scans for PTG volume quantification.
  • Covariates : Baseline nodularity, concurrent vitamin D receptor activator (VDRA) use.
    A 2-year study showed 30% reduction in PTG volume and PTH levels, though 16% of patients exhibited paradoxical PTG growth, necessitating subgroup analysis .

Q. Advanced: How should researchers address nonlinear pharmacokinetics of Cinacalcet Hydrochloride in SHPT patients?

Nonlinearity arises from CYP3A4 saturation and dose-dependent absorption . Strategies:

  • Use population pharmacokinetic (PopPK) modeling to individualize dosing.
  • Incorporate covariates like renal function, serum albumin, and CYP2D6 polymorphism data.
  • Validate models with sparse sampling in Phase IV trials, adjusting for GI adverse effects that alter compliance .

Q. Advanced: What pharmacogenetic factors influence Cinacalcet’s safety profile in diverse populations?

CYP2D6 poor metabolizers exhibit 2–3-fold higher Cinacalcet exposure. Methodological recommendations:

  • Genotype participants for CYP2D6 alleles (e.g., *10, *4) in preclinical trials.
  • Adjust dosing in CYP2D6-deficient cohorts to avoid hypocalcemia.
  • Monitor drug-drug interactions with CYP2D6 substrates (e.g., β-blockers) using tandem mass spectrometry .

Q. Basic: What mechanisms underlie Cinacalcet’s pharmacodynamic effects on calcium-sensing receptors (CaSR)?

Cinacalcet acts as a positive allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium. This suppresses PTH secretion via Gq/11 protein-coupled signaling, reducing serum calcium and phosphate. In vitro, EC50 for CaSR activation is ~27 nM in HEK293 cells expressing human CaSR .

Q. Advanced: How can conflicting data on PTG volume changes post-Cinacalcet therapy be resolved?

Contradictions (e.g., 30% PTG reduction vs. 16% growth) require:

  • Histopathological stratification : Differentiate diffuse vs. nodular hyperplasia.
  • Multivariable regression to identify predictors (e.g., baseline serum calcium >10 mg/dL correlates with resistance).
  • Long-term follow-up beyond 2 years to assess rebound hyperplasia mechanisms .

Q. Advanced: What considerations are critical when designing studies on Cinacalcet’s CYP2D6 inhibition potential?

  • Use cocktail probe assays with dextromethorphan (CYP2D6 substrate) to quantify inhibition.
  • Measure plasma concentrations of co-administered drugs (e.g., metoprolol) in renal impairment models.
  • Adjust for genetic polymorphisms in pharmacokinetic simulations .

Q. Basic: What preclinical models best replicate Cinacalcet’s in vivo effects on PTH modulation?

  • 5/6 nephrectomy rats : Mimic CKD-mineral bone disorder, showing dose-dependent PTH suppression (ED50 = 1–3 mg/kg).
  • Bovine parathyroid cell cultures : Validate CaSR-mediated PTH inhibition (IC50 = 11 nM).
  • Xenograft models with human CaSR-expressing tumors assess receptor specificity .

Properties

IUPAC Name

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYQZFGCGSJOBC-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229225-43-7
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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